1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O3/c1-2-31-15-9-7-14(8-10-15)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)16-5-3-4-6-17(16)23/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODWFNRUYFKLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its structure comprises a pyrrolidinone core linked to an oxadiazole moiety, which has been associated with various biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a broad spectrum of biological activities, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Anticonvulsant
These activities are attributed to their ability to interact with various biological targets, such as enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
-
Cell Line Studies : The compound was evaluated against several cancer cell lines, including:
- Human colon adenocarcinoma (HCT-116)
- Human lung adenocarcinoma (A549)
- Human breast cancer (MCF-7)
-
Mechanism of Action : The proposed mechanisms include:
- Inhibition of key signaling pathways involved in cell proliferation.
- Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antiproliferative Activity
A study conducted on modified oxadiazole derivatives showed enhanced antiproliferative activity against multiple cancer types. The derivatives exhibited:
- Growth inhibition percentages (GP) of up to against CNS cancer cell lines.
- Significant activity against melanoma and breast cancer cell lines .
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that the compound effectively reduced tumor growth in xenograft models. Tumor volume measurements indicated a decrease by approximately compared to control groups after treatment for four weeks .
Data Tables
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| HCT-116 | 0.67 | 95 |
| A549 | 0.80 | 92 |
| MCF-7 | 0.87 | 90 |
Comparison with Similar Compounds
Structural Analog: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
Key Features :
- Core Structure: Pyrrolidin-2-one fused to a tetrahydroquinoline scaffold.
- Substituents : 4-nitrophenyl and 5-phenyl-1,2-oxazol-3-yl groups.
- Crystallographic Data: Molecular weight: 498.53 g/mol (monohydrate). Triclinic crystal system (space group P1), with unit cell parameters a = 13.516 Å, b = 14.193 Å, c = 14.987 Å .
Comparison :
- The tetrahydroquinoline scaffold introduces rigidity compared to the flexible pyrrolidine-carbonyl linkage in the target compound.
- No biological activity data are provided, but crystallographic studies highlight its stability in solid-state formulations .
Pharmaceutical Derivatives with Pyrrolidine-Oxadiazole Motifs
Examples from Patents :
- [1-(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine : A component in kinase inhibitors, demonstrating the therapeutic relevance of pyrrolidine-oxadiazole hybrids .
- Chromen-4-one Derivatives : Include pyrrolidine-linked oxadiazoles synthesized via Suzuki-Miyaura cross-coupling (e.g., using palladium catalysts), suggesting shared synthetic routes with the target compound .
Comparison :
Methodological Insights from Sesterterpenoid Analysis
Dendalone 3-Hydroxybutyrate :
- A scalarane sesterterpenoid with a (4S, 5S, 8R*, ...) configuration, structurally dissimilar but methodologically informative.
- Configuration determination via NOESY and optical rotation comparisons (+10.7 vs. +5.7 for analogs) .
Comparison :
- Techniques like NOESY and chiral analysis are critical for confirming stereochemistry in complex heterocycles like the target compound.
Research Implications and Gaps
- Synthesis : Cross-coupling methodologies from could optimize the target compound’s yield .
- Activity Prediction : The oxadiazole moiety’s electron-withdrawing nature may enhance binding to biological targets, akin to patented kinase inhibitors .
- Data Limitations : Absence of direct pharmacological or thermodynamic data for the target compound necessitates further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
